Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate
Description
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate (C₆H₆N₂O₄) is a pyrimidine derivative featuring a fused dioxo ring system and a methyl ester group at the 4-position. Its structure includes two carbonyl groups (at positions 2 and 6) and a tetrahydropyrimidine core, which confer unique electronic and steric properties. Key structural identifiers include:
- SMILES:
COC(=O)C1=NC(=O)NC(=O)C1 - InChIKey: VMXCHXUGEQHMFP-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCHXUGEQHMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in dimethylformamide (DMF) containing sodium hydride . This reaction typically takes place at the nitrogen atom (N1) of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese (IV) oxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride.
Substitution: Alkylation and cyanoalkylation are common substitution reactions involving this compound.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide is used as an oxidizing agent.
Reduction: Lithium aluminum hydride is employed for reduction reactions.
Substitution: Sodium hydride in DMF is used for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoalkylation of the compound with 5-bromopentanenitrile yields a cyanoalkylated product .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine possess anticancer properties. A study published in the Royal Society of Chemistry highlighted the synthesis of pyrimidine derivatives that act as selective inhibitors for epidermal growth factor receptor (EGFR) pathways. These compounds were shown to inhibit cancer cell proliferation in vitro and in vivo models .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Compounds derived from methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine have exhibited activity against various bacterial strains. For instance, a study indicated that certain modifications to the pyrimidine structure enhanced its antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
Synthetic Applications
Building Block in Organic Synthesis
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to diverse chemical entities. This versatility is particularly valuable in pharmaceutical research where novel drug candidates are synthesized.
Data Table: Summary of Applications
Case Studies
-
EGFR Inhibition Study
A specific study focused on synthesizing pyrimidine derivatives from methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine for their potential as EGFR inhibitors. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds . -
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized derivatives against a panel of bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the pyrimidine ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 22454-86-0)
- Structural Differences : Replaces the methyl ester with a calcium carboxylate salt.
- Reactivity : The ionic carboxylate group enhances solubility in polar solvents and facilitates strong hydrogen-bonding interactions. Unlike the methyl ester, it is less prone to hydrolysis but may participate in cation-exchange reactions.
- Applications : Calcium salts of pyrimidine derivatives are often explored for pharmaceutical formulations due to improved bioavailability .
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 7164-43-4)
- Structural Differences: Substitutes the 5-position hydrogen with an amino group (-NH₂).
- Reactivity: The amino group introduces hydrogen-bond donor capacity, increasing solubility in aqueous media. This modification may enhance interactions with biological targets (e.g., enzymes or nucleic acids).
- Applications: Amino-substituted pyrimidines are common in antiviral and anticancer drug design .
6-Methylpyrimidine-2,4(1H,3H)-dione (CAS 626-48-2)
- Structural Differences : Lacks the 4-carboxylate/ester group and features a methyl group at the 6-position.
- Reactivity : Reduced polarity compared to the methyl ester, leading to lower solubility in water. The methyl group may sterically hinder nucleophilic attacks at the 6-position.
- Applications : Simpler pyrimidine diones are precursors in heterocyclic synthesis and agrochemicals .
Potassium Orotate (CAS 2458-09-7)
- Structural Differences : Potassium salt of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).
- Reactivity : The carboxylate anion forms strong ionic interactions, making it stable in physiological environments. Unlike the methyl ester, it is resistant to esterase-mediated hydrolysis.
- Applications : Used in dietary supplements and cardiovascular therapies due to its role in nucleotide biosynthesis .
Functional and Reactivity Comparisons
Table 1: Key Properties of Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate and Analogues
Key Observations :
- Stability : Methyl esters are susceptible to hydrolysis under acidic/basic conditions, whereas carboxylate salts (e.g., calcium, potassium salts) are more stable in biological systems .
- Synthetic Utility : The methyl ester’s reactivity makes it a versatile intermediate for further derivatization (e.g., transesterification, amidation), unlike ionic salts .
Biological Activity
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate (CAS Number: 6153-44-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Molecular Formula : C₆H₆N₂O₄
- Molecular Weight : 158.12 g/mol
- Physical Form : Solid
- Purity : 97%
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains. A notable study demonstrated that methyl derivatives of pyrimidines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of key cellular signaling pathways that promote cell survival .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 20 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 25 | Inhibition of cell proliferation |
| A549 (lung cancer) | 30 | Disruption of mitochondrial function |
Antioxidant Activity
The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Free Radical Scavenging : Its structure allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress .
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Effects :
- Researchers tested the compound against various pathogens and found significant inhibition against Staphylococcus aureus and Escherichia coli.
- Results indicated a dose-dependent response with MIC values ranging from 15 to 30 µg/mL.
-
Clinical Relevance in Cancer Therapy :
- A study involving the treatment of breast cancer cells with the compound showed a marked decrease in cell viability after 48 hours.
- Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate?
- Methodology :
- Step 1 : Start with a barbituric acid derivative (e.g., 1,3-dimethylbarbituric acid) and react it with a methylthio-substituted precursor under basic conditions (e.g., triethylamine) to form intermediate thiomethyl derivatives .
- Step 2 : Perform alkylation using sodium hydride in DMF with alkylating agents (e.g., 5-bromopentanenitrile) to target the N1 position, as regioselectivity is influenced by steric and electronic factors .
- Step 3 : Purify via recrystallization (methanol/ethanol) and confirm purity using TLC (e.g., 35% ethyl acetate in hexane, Rf ~0.48) .
- Data Table :
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Intermediate Formation | 93 | Triethylamine, DMF, 5 h reflux | |
| Alkylation | 71 | NaH, DMF, 24 h |
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Look for C=O stretches at ~1,715–1,730 cm⁻¹ and NH/OH bands at ~2,990–3,335 cm⁻¹ .
- NMR :
- ¹H NMR (DMSO-d₆) : δ ~1.30 (CH₃ ester), 4.31 (CH₂ ester), 6.05 (pyrimidine CH), 11.1–11.4 ppm (NH) .
- ¹³C NMR : Key signals at ~163–164 ppm (ester C=O) and ~151 ppm (pyrimidine C=O) .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 185 (calculated for C₇H₈N₂O₄: 184.05) .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- Protocols :
- Use fume hoods and PPE (gloves, goggles).
- Store in airtight containers away from light and moisture .
- In case of exposure, rinse with water and consult a physician immediately .
Advanced Research Questions
Q. How does the choice of alkylating agents influence regioselectivity in N-substitution reactions?
- Mechanistic Insight :
- Steric hindrance directs alkylation to N1 over N3 in pyrimidine derivatives. For example, bulky agents like 5-bromopentanenitrile favor N1 due to reduced steric clash .
- Sodium hydride in DMF enhances nucleophilicity at N1 by deprotonating the NH group .
Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?
- Graph Set Analysis :
- Use Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) .
- Software Tools: SHELXL for refinement and ORTEP-III for visualization (e.g., intermolecular N–H···O bonds at ~2.8–3.0 Å) .
Q. How can researchers address contradictions in spectroscopic data between synthetic batches?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
